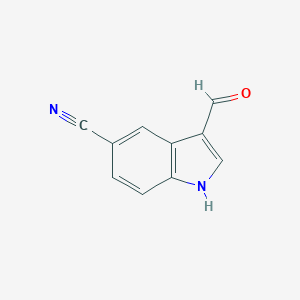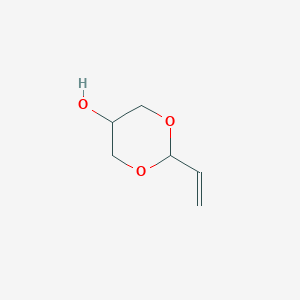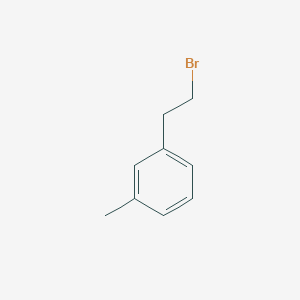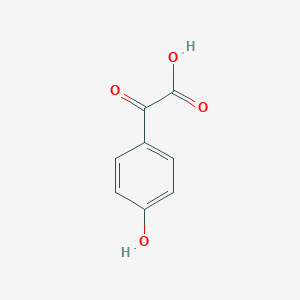
Iodine I-123
Descripción general
Descripción
Iodine-123 (I-123) is a radioisotope of iodine that is commonly used in diagnostic medicine. It is a gamma emitter with a half-life of 13.2 hours, making it ideal for imaging studies that require a short-lived radioactive tracer. I-123 is used in a variety of applications, including thyroid imaging, brain imaging, and cardiac imaging. In
Mecanismo De Acción
Iodine I-123 emits gamma radiation, which can be detected by specialized imaging equipment. When injected into the body, Iodine I-123 is taken up by the thyroid gland, brain, or heart, depending on the imaging study being performed. The gamma radiation emitted by Iodine I-123 is then detected by the imaging equipment, which creates an image of the area being studied.
Biochemical and Physiological Effects
Iodine I-123 is a radioactive tracer and does not have any direct biochemical or physiological effects on the body. It is rapidly eliminated from the body through urine and feces.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Iodine I-123 has several advantages for use in lab experiments. It has a short half-life, which allows for rapid imaging studies. It is also a gamma emitter, which makes it easy to detect with specialized imaging equipment. However, Iodine I-123 has some limitations for lab experiments. It requires specialized imaging equipment, which can be expensive and not widely available. It also has a short half-life, which limits the amount of time available for imaging studies.
Direcciones Futuras
There are several potential future directions for Iodine I-123 research. One area of interest is the development of new imaging techniques that can more accurately detect and diagnose thyroid cancer. Another area of interest is the use of Iodine I-123 in brain imaging studies to evaluate neurodegenerative diseases such as Alzheimer's disease. Additionally, there is potential for the development of new radiopharmaceuticals that incorporate Iodine I-123 for use in diagnostic imaging studies.
Aplicaciones Científicas De Investigación
Iodine I-123 is primarily used in diagnostic medicine for imaging studies. Its most common application is in thyroid imaging, where it is used to evaluate thyroid function and detect thyroid cancer. Iodine I-123 is also used in brain imaging studies to evaluate cerebral blood flow and metabolism. In cardiac imaging, Iodine I-123 is used to evaluate myocardial perfusion and function.
Propiedades
Número CAS |
15715-08-9 |
|---|---|
Nombre del producto |
Iodine I-123 |
Fórmula molecular |
HI |
Peso molecular |
123.9136 g/mol |
Nombre IUPAC |
iodane |
InChI |
InChI=1S/HI/h1H/i1-4 |
Clave InChI |
XMBWDFGMSWQBCA-AHCXROLUSA-N |
SMILES isomérico |
[123IH] |
SMILES |
I |
SMILES canónico |
I |
Sinónimos |
Iodine123 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)
![2-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B103111.png)

![1,3-Diazabicyclo[3.1.0]hexane](/img/structure/B103113.png)


